N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(2)23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQLCVPYNDPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of a base or catalyst.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- The ethyl linker in the target compound introduces conformational flexibility compared to direct-bonded analogues (e.g., ).
- Benzothiazole-based analogues () replace benzimidazole with a different heterocycle, altering electronic properties and binding affinity.
Antimicrobial and Anticancer Activity
- Benzimidazole Derivatives : Compounds in and demonstrate antimicrobial and anticancer activities attributed to the benzimidazole core’s ability to intercalate DNA or inhibit enzymes like EGFR .
- The methoxy group in compound 17 () may improve solubility and target engagement via hydrogen bonding.
- Target Compound : The isopropyl group could enhance membrane permeability, while the phenylacetamide moiety may facilitate interactions with hydrophobic enzyme pockets.
Kinase Inhibition Potential
- EGFR Inhibition: highlights benzimidazole-triazine hybrids as EGFR inhibitors.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- The acetamide group in the target compound can form N–H···O hydrogen bonds , analogous to compound 17 (), which shows IR peaks at 3466 cm⁻¹ for N–H stretching.
- Graph Set Analysis : As discussed in , hydrogen-bonding patterns (e.g., R₂²(8) motifs) in benzimidazole derivatives influence crystal stability and solubility .
Elemental Analysis and Purity
- reports elemental analysis for a simpler analogue (C: 51.51%, H: 3.46%, N: 12.01%), highlighting the importance of purity in biological testing . The target compound’s isopropyl group may slightly alter these values due to increased carbon content.
Biological Activity
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 282.35 g/mol
The benzimidazole ring system is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the isopropyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of similar benzimidazole derivatives. For instance, compounds with related structures have shown significant activity against various pathogens.
Minimum Inhibitory Concentration (MIC)
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.25 |
| 7b | Escherichia coli | 0.5 |
| 7b | Pseudomonas aeruginosa | 0.75 |
These values indicate that compounds derived from benzimidazole can exhibit potent antimicrobial properties, suggesting that this compound may similarly possess such activity.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzimidazole derivatives have been extensively studied, particularly their ability to inhibit cancer cell proliferation. A study evaluating various derivatives found that certain compounds displayed preferential suppression of rapidly dividing cancer cells.
Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3b | A549 (lung cancer) | 15 |
| 3e | HeLa (cervical) | 20 |
| 3g | MCF7 (breast) | 25 |
These results suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its mechanism of action and efficacy.
The biological activity of benzimidazole derivatives often involves multiple mechanisms:
- Inhibition of DNA Gyrase : Many derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
- Antibiofilm Activity : Compounds have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.
- Synergistic Effects : Some studies report that these compounds can enhance the activity of existing antibiotics like Ciprofloxacin, suggesting potential for combination therapies.
Case Studies and Literature Review
A review of literature reveals several case studies where benzimidazole derivatives have been tested for their biological activities:
- Study on Antimicrobial Efficacy : A compound structurally related to this compound was found to significantly reduce biofilm formation in Staphylococcus aureus, indicating its potential use in treating infections associated with biofilms.
- Cytotoxicity Assessment : Another study reported that a related derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting the therapeutic index of such compounds.
Q & A
Q. What are the standard synthetic routes for N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide, and how can reaction efficiency be optimized?
Answer: The compound is typically synthesized via multi-step reactions involving Friedel-Crafts acylation, nucleophilic substitution, or condensation of benzimidazole precursors with phenylacetamide derivatives. For example, a solvent-free Friedel-Crafts approach using Eaton’s reagent achieves high yields (90–96%) through selective acylation under mild conditions . Optimization strategies include:
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the benzimidazole core (δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 3.6–4.0 ppm for CH₂ groups) .
- LC-MS for molecular weight verification (e.g., [M+H]+ peaks at 306–437 m/z) .
- Melting point analysis (e.g., 215–263°C for related derivatives) to assess crystallinity .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. anticancer efficacy) be resolved for this compound?
Answer: Contradictions arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-response studies to establish IC₅₀ values under standardized conditions (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., halogen-substituted vs. methoxy groups) to isolate pharmacophores .
- In silico docking to predict binding modes (e.g., with TNF-α or kinase domains) .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
Answer: Selectivity is governed by:
- Hydrophobic interactions : The isopropyl group enhances membrane permeability, while the benzimidazole core binds ATP pockets in kinases .
- Electron-withdrawing substituents (e.g., fluorine) improve target affinity via hydrogen bonding with catalytic residues .
- Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to assess off-target effects .
Q. How can synthetic byproducts or low yields be addressed in large-scale preparations?
Answer: Common issues and solutions:
- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
- Low yields : Optimize stoichiometry (e.g., 1.2 eq. of phenylacetic acid) and employ solvent-free conditions to reduce side reactions .
- Scale-up challenges : Transition from batch to flow chemistry for improved heat/mass transfer .
Methodological Considerations
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
Answer:
Q. How should researchers validate the compound’s purity and stability under experimental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
